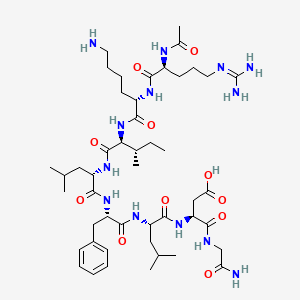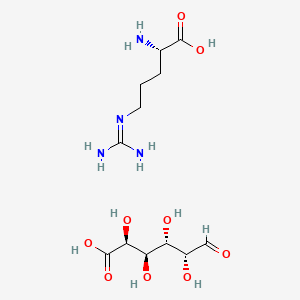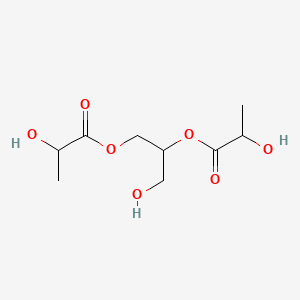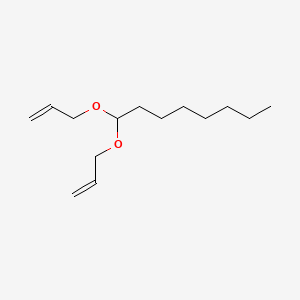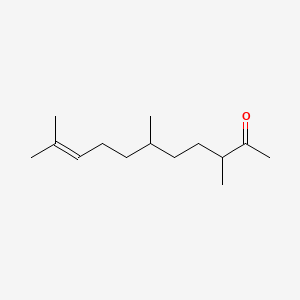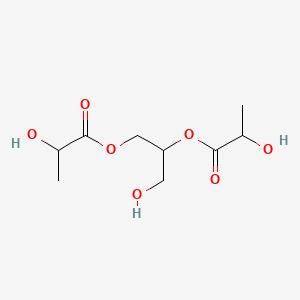
Glycerol dilactate
描述
二乳酸甘油酯是由甘油和乳酸形成的酯类化合物。它以其在食品、制药和化妆品等各个领域的应用而闻名。该化合物以其生物相容性和生物降解性而备受赞赏,使其成为许多工业过程中环保的替代品。
准备方法
合成路线和反应条件: 二乳酸甘油酯可以通过甘油与乳酸的酯化反应合成。此反应通常需要催化剂,如硫酸,并在受控温度条件下进行,以确保最佳产率。反应可表示如下:
甘油+2乳酸→二乳酸甘油酯+水
工业生产方法: 在工业环境中,二乳酸甘油酯的生产通常涉及连续酯化工艺。这些工艺使用高纯度甘油和乳酸,以及催化剂,以实现高转化率。反应混合物通常加热到约 90°C 并保持数小时以确保完全酯化。 反应后,通过蒸馏纯化产物,以去除任何未反应的成分和副产物 .
化学反应分析
反应类型: 二乳酸甘油酯会经历各种化学反应,包括:
水解: 在水和酸或碱催化剂的存在下,二乳酸甘油酯可以水解回甘油和乳酸。
氧化: 二乳酸甘油酯可以被氧化生成甘油酸和其他氧化产物。
酯化: 它可以与额外的乳酸进一步反应形成高级酯。
常用试剂和条件:
水解: 酸性或碱性条件,通常使用盐酸或氢氧化钠。
氧化: 氧化剂,如高锰酸钾或过氧化氢。
酯化: 额外的乳酸和催化剂,如硫酸。
主要产物:
水解: 甘油和乳酸。
氧化: 甘油酸和其他氧化产物。
酯化: 甘油和乳酸的高级酯。
科学研究应用
二乳酸甘油酯在科学研究中具有广泛的应用:
化学: 由于其生物降解性和低毒性,被用作有机合成中的绿色溶剂.
生物学: 用作细胞培养基中的碳源,用于微生物生长。
医药: 由于其生物相容性,正在研究其在药物递送系统中的潜力。
作用机制
二乳酸甘油酯的作用机制涉及其水解成甘油和乳酸。这些成分很容易被身体代谢。甘油被转化为葡萄糖或用于脂质合成,而乳酸进入克雷布斯循环进行能量产生。该化合物的生物相容性和生物降解性归因于这些天然代谢途径。
类似化合物:
单乳酸甘油酯: 由甘油和一个乳酸分子形成的酯。
三乳酸甘油酯: 由甘油和三个乳酸分子形成的酯。
聚乳酸 (PLA): 由乳酸制成的聚合物,用于生物降解塑料。
比较: 二乳酸甘油酯以其性能平衡而独树一帜,与单乳酸甘油酯和三乳酸甘油酯相比,它具有中等程度的酯化。 与聚乳酸相比,它具有更好的溶解性和更低的粘度,使其更适合需要液体配方的应用 .
相似化合物的比较
Glycerol Monolactate: An ester formed from glycerol and one molecule of lactic acid.
Glycerol Trilactate: An ester formed from glycerol and three molecules of lactic acid.
Polylactic Acid (PLA): A polymer made from lactic acid, used in biodegradable plastics.
Comparison: Glycerol dilactate is unique in its balance of properties, offering moderate esterification compared to glycerol monolactate and glycerol trilactate. It provides better solubility and lower viscosity than polylactic acid, making it more suitable for applications requiring liquid formulations .
属性
IUPAC Name |
[3-hydroxy-2-(2-hydroxypropanoyloxy)propyl] 2-hydroxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O7/c1-5(11)8(13)15-4-7(3-10)16-9(14)6(2)12/h5-7,10-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSDCKDNZFNSMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC(CO)OC(=O)C(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401268895 | |
| Record name | Lactic acid, (hydroxymethyl)ethylene ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401268895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21067-20-9, 37449-92-6 | |
| Record name | Lactic acid, (hydroxymethyl)ethylene ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21067-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycerol dilactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037449926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lactic acid, (hydroxymethyl)ethylene ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401268895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerol dilactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glyceryl 1,2-dilactate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6Z74D2N9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


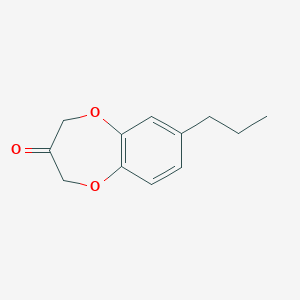

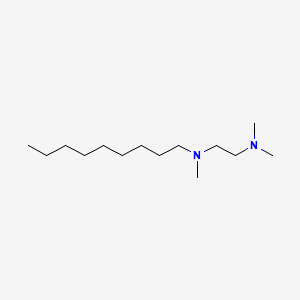

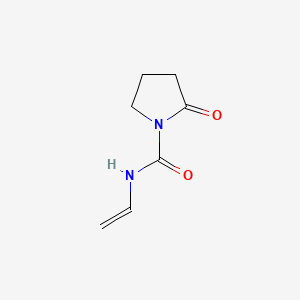
![7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B12650020.png)
